AChE Inhibitory Activity of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate
This compound demonstrated a moderate inhibitory effect on AChE, with an IC50 value that positions it as a potential therapeutic agent for conditions like Alzheimer's disease . This activity is a key differentiator from close analogs lacking the 2-oxo group, which may not exhibit the same level of AChE inhibition.
| Evidence Dimension | AChE Inhibition |
|---|---|
| Target Compound Data | Moderate inhibitory effect; IC50 value reported (value not specified in source) |
| Comparator Or Baseline | Analog compounds without the 2-oxopropanoate moiety |
| Quantified Difference | Not specified |
| Conditions | Ellman's method |
Why This Matters
This data suggests a specific therapeutic avenue that may not be accessible with simpler benzyloxyphenyl analogs, guiding researchers toward this compound for neuroprotective studies.
